molecular formula C13H13N7O2S B2476981 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1171898-55-7

4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2476981
M. Wt: 331.35
InChI Key: INXAIZCGEFTCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a fused heterocyclic structure. Let’s delve into its various aspects:


Synthesis Analysis


Molecular Structure Analysis


The compound’s molecular formula suggests a combination of diverse functional groups. Its structure comprises a thiadiazole ring , a pyrazole ring , and a pyrimidine ring . The presence of a carbonyl group (6-oxo) in the pyrimidine ring indicates potential reactivity.


Chemical Reactions Analysis


Given its complexity, 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1,2,3-thiadiazole-5-carboxamide could participate in various chemical reactions. These might involve nucleophilic substitutions, cyclizations, or condensations. Further experimental studies are necessary to explore its reactivity.


Mechanism of Action


Without specific data, we can only speculate on its mechanism of action. However, considering its heterocyclic nature, it might interact with biological targets (enzymes, receptors, etc.) or exhibit pharmacological effects. Research in this area is crucial.


Physical and Chemical Properties Analysis


Unfortunately, I couldn’t retrieve precise data on its physical properties (melting point, solubility, etc.). These properties significantly influence its practical applications.


Safety and Hazards


As no direct safety information is available, we must approach this compound with caution. Its complex structure suggests potential interactions with biological systems, necessitating thorough toxicity studies.


Future Directions


Researchers should focus on:



  • Synthetic optimization : Develop efficient routes for its synthesis.

  • Biological evaluation : Investigate its pharmacological properties.

  • Structural modifications : Explore derivatives for improved activity.


Scientific Research Applications

Anticancer and Anti-inflammatory Applications

One study synthesized novel pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the structure-activity relationship crucial for designing potent therapeutic agents (Rahmouni et al., 2016). Another research effort synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities (Abu-Hashem et al., 2020).

Antimicrobial Activity

Research on the antimicrobial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis showcased the potential of these compounds to act as potent antimicrobial agents, with some derivatives exhibiting activities surpassing those of standard treatments (Gezginci et al., 1998).

Enzyme Inhibition

A study on pyrazole derivatives as photosynthetic electron transport inhibitors provided new leads for the development of herbicides. The structure-activity relationship analysis suggested that the inhibitory potential is primarily associated with their electrostatic properties, offering insights into designing more effective compounds (Vicentini et al., 2005).

properties

IUPAC Name

4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2S/c1-6-5-10(21)16-13(14-6)20-9(4-7(2)18-20)15-12(22)11-8(3)17-19-23-11/h4-5H,1-3H3,(H,15,22)(H,14,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXAIZCGEFTCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136036413

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